molecular formula C18H26N2O4S B5017799 N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE

N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE

Cat. No.: B5017799
M. Wt: 366.5 g/mol
InChI Key: PDJYAADRZISWGD-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that features a cyclopentyl group, a pyrrolidine sulfonyl group, and a phenoxy acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-4-(pyrrolidine-1-sulfonyl)phenol with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The pyrrolidine sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPENTYL-2-[2-METHYL-4-(4-MORPHOLINYL-SULFONYL)PHENOXY]ACETAMIDE: Similar structure but with a morpholine ring instead of pyrrolidine.

    N-CYCLOPENTYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

N-CYCLOPENTYL-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the presence of the pyrrolidine sulfonyl group, which imparts specific steric and electronic properties that can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

N-cyclopentyl-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-12-16(25(22,23)20-10-4-5-11-20)8-9-17(14)24-13-18(21)19-15-6-2-3-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJYAADRZISWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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